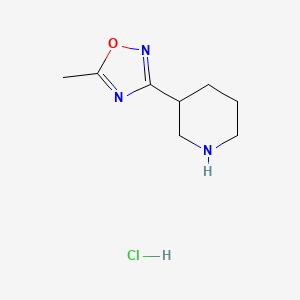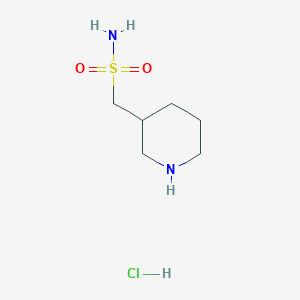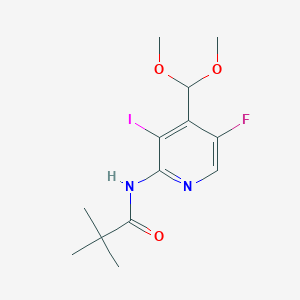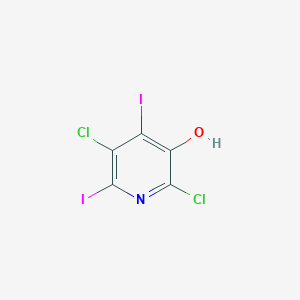
3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride
Overview
Description
3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride: is an organosulfur compound with the molecular formula C6H2Cl2FClO2S . It is a derivative of benzene, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine atoms, the hydrogen atom at position 4 is replaced by a fluorine atom, and a sulfonyl chloride group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 3,5-Dichloro-4-fluorobenzenesulfonyl chloride are heterocyclic amines . These amines play a crucial role in various biological processes, including neurotransmission and enzymatic reactions.
Mode of Action
3,5-Dichloro-4-fluorobenzenesulfonyl chloride interacts with its targets by reacting with heterocyclic amines to create complex sulfonamides . This interaction results in changes to the structure and function of the target amines, potentially altering their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The starting material, 3,5-dichloro-4-fluorobenzene, undergoes sulfonylation using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are usually carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Catalysts: Catalysts such as aluminum chloride or iron(III) chloride may be used to facilitate the reactions.
Major Products:
- The major products formed from nucleophilic substitution reactions include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is employed in the preparation of complex organic molecules and as a reagent in various organic transformations.
Biology and Medicine:
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Drug Development: It serves as a building block in the development of new drugs and therapeutic agents.
Industry:
Polymer Chemistry: It is used in the synthesis of specialty polymers and materials with specific properties.
Agrochemicals: The compound is utilized in the production of agrochemicals and pesticides.
Comparison with Similar Compounds
3-Chloro-4-fluorobenzene-1-sulfonyl chloride: Similar structure but with one less chlorine atom.
2,4-Difluorobenzene-1-sulfonyl chloride: Contains two fluorine atoms instead of chlorine.
3,4-Difluorobenzene-1-sulfonyl chloride: Contains two fluorine atoms at different positions.
Uniqueness:
- The presence of both chlorine and fluorine atoms in 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride provides unique reactivity and selectivity in chemical reactions.
- The compound’s specific substitution pattern allows for targeted applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
3,5-dichloro-4-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAHBTCBQASAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679241 | |
| Record name | 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131397-79-9 | |
| Record name | 3,5-Dichloro-4-fluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131397-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)




![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)
![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1392932.png)
![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)
